2-[(2-methylpropyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
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Overview
Description
2-[(2-methylpropyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound with a molecular formula of C₁₂H₁₆N₄OS₂. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reaction: The next step involves the substitution of the amino group. This is typically done by reacting the thiazole intermediate with an appropriate amine, such as 2-methylpropylamine, under controlled conditions.
Ylidene Formation: The final step involves the formation of the ylidene group. This can be achieved by reacting the thiazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions to form the desired ylidene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the ylidene group, converting it to a more saturated form. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced ylidene derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-[(2-methylpropyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ylidene group can participate in electron transfer reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, known for its biological activities.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-[(2-methylpropyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both an amino group and a ylidene group. This combination of functional groups provides unique chemical reactivity and biological activity, distinguishing it from other thiazole derivatives.
Biological Activity
The compound 2-[(2-methylpropyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by recent research findings.
Chemical Structure
The molecular formula of the compound is C14H21N3O3S, and it features a thiazole moiety that is critical for its biological activity. The structural characteristics contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells. A notable study demonstrated that a related thiazole compound significantly increased the percentage of apoptotic cells in the MDA-MB-231 breast cancer cell line by 22-fold compared to control .
- Cell Line Studies : The compound exhibited promising activity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, indicating its broad-spectrum anticancer effects .
Antibacterial Activity
Thiazole derivatives have also been explored for their antibacterial properties . The ability to inhibit carbonic anhydrases (CAs), which are crucial for bacterial growth, has been a focal point of research:
- Inhibition Studies : Compounds similar to the one discussed showed effective inhibition against CA IX with low IC50 values (10.93–25.06 nM), suggesting selectivity and potency against pathogenic bacteria .
Antioxidant Activity
The antioxidant properties of thiazole derivatives are noteworthy as well:
- Free Radical Scavenging : Research indicates that these compounds can scavenge free radicals, thus protecting cellular components from oxidative damage. For example, certain thiazole derivatives demonstrated significant activity in DPPH and nitric oxide scavenging assays .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and similar compounds:
Activity Type | Cell Line/Target | IC50 Value (nM/µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MDA-MB-231 | 10.93 - 25.06 | Induces apoptosis |
Antibacterial | Carbonic Anhydrases | 1.55 - 3.92 | Inhibits bacterial growth |
Antioxidant | DPPH Scavenging | N/A | Scavenges free radicals |
Case Studies
- Apoptosis Induction : A study demonstrated that a structurally similar thiazole derivative induced significant apoptosis in MDA-MB-231 cells, indicating potential for therapeutic applications in breast cancer treatment .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazoles against various strains of bacteria, revealing promising results that warrant further exploration in clinical settings .
Properties
Molecular Formula |
C12H16N4OS2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H16N4OS2/c1-7(2)4-13-11-15-9(6-19-11)10(17)16-12-14-8(3)5-18-12/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16,17) |
InChI Key |
FPPASSOVKJFKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NCC(C)C |
Origin of Product |
United States |
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